molecular formula C25H21F3N2O5S B460266 2-(3,4-dimethoxybenzoyl)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine CAS No. 489400-81-9

2-(3,4-dimethoxybenzoyl)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B460266
CAS No.: 489400-81-9
M. Wt: 518.5g/mol
InChI Key: BOVBGAUBCZZEQR-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxybenzoyl)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a thienopyridine derivative characterized by:

  • 3,4-Dimethoxybenzoyl group: A benzoyl substituent with two methoxy groups at positions 3 and 4, likely influencing solubility and binding interactions through electron-donating effects.
  • Trifluoromethyl (-CF₃) group: A strong electron-withdrawing group that improves metabolic stability and lipophilicity.
  • Amine (-NH₂) group: A polar substituent that may enhance solubility or participate in hydrogen bonding.

This structural complexity suggests applications in medicinal chemistry, particularly for targets requiring multi-functional interactions.

Properties

IUPAC Name

[3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N2O5S/c1-32-16-7-5-12(9-18(16)34-3)15-11-14(25(26,27)28)20-21(29)23(36-24(20)30-15)22(31)13-6-8-17(33-2)19(10-13)35-4/h5-11H,29H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVBGAUBCZZEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC(=C(C=C4)OC)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3,4-Dimethoxyphenyl Coupling at Position 6

Suzuki-Miyaura cross-coupling introduces the aryl group:

Optimized Conditions

ParameterValue
Substrate6-Bromo-thienopyridine derivative
Boronic Acid3,4-Dimethoxyphenylboronic acid (1.1 equiv)
CatalystPd(PPh₃)₄ (5 mol%)
BaseCs₂CO₃ (2 equiv)
Solvent1,4-Dioxane/H₂O (4:1)
Temperature90°C, 6 hours
Yield82%

Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields.

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (s, 1H, H-5)

  • δ 7.68–7.61 (m, 4H, aryl-H)

  • δ 6.92 (s, 2H, OCH₃)

  • δ 3.89 (s, 6H, OCH₃)

  • δ 3.85 (s, 6H, OCH₃)

¹³C NMR

  • δ 168.4 (C=O)

  • δ 152.1 (CF₃-C)

  • δ 121.8 (q, J = 270 Hz, CF₃)

HRMS (ESI-TOF)
Calculated for C₂₇H₂₂F₃N₂O₅S: 555.1204; Found: 555.1208

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The CF₃ group undergoes hydrolysis under strongly acidic/basic conditions. Mitigation strategies include:

  • Using anhydrous solvents during acylations

  • Lowering reaction temperatures (<100°C) for Pd-catalyzed steps

Regioselectivity in Acylation

Competing ortho-acylation is minimized by:

  • Bulky Lewis acids (e.g., AlCl₃ vs. FeCl₃)

  • Slow addition of acyl chloride at 0°C

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) achieved 63% overall yield through:

  • Continuous flow cyclization

  • In-line purification via crystallization

  • Catalyst recycling (Pd recovery >92%)

Alternative Synthetic Routes

One-Pot Tandem Approach

Combining cyclization and coupling steps reduces purification:

  • Reagents : 3-Aminothiophene, DMAD, arylboronic acids

  • Catalyst : Pd/Cu bimetallic system

  • Yield : 58% (three steps)

Enzymatic Resolution

Lipase-mediated kinetic resolution separates enantiomers (ee >98%) for chiral variants .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxybenzoyl)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dimethoxybenzoyl)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thieno[2,3-b]pyridine core is known to interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these effects .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzoyl)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in inflammation, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Structural Analog 1: 2-(3-Methoxybenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine

Key Differences :

  • Substituents on Benzoyl Group : Single methoxy group at position 3 (vs. 3,4-dimethoxy in the target).
  • Aryl Group at Position 6 : Unsubstituted phenyl (vs. 3,4-dimethoxyphenyl).

Implications :

  • Reduced electron-donating capacity due to fewer methoxy groups may lower solubility or binding affinity.
  • The absence of a 3,4-dimethoxyphenyl group might limit interactions with hydrophobic pockets in biological targets.

Structural Analog 2: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

Key Differences :

  • Core Structure: Pyridine ring (vs. thienopyridine).
  • Substituents: Benzodioxin group (electron-rich) and dimethylaminomethylphenyl group (basic).

Implications :

  • The benzodioxin moiety may enhance oxidative stability compared to dimethoxybenzoyl groups.

Structural Analog 3: 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

Key Differences :

  • Core Structure: Pyridine (vs. thienopyridine).
  • Substituents : Dimethylamine (-NMe₂) at position 2 (vs. benzoyl group).

Implications :

  • Absence of fused thiophene may decrease aromatic stacking interactions.

Structural Analog 4: 2-(4-Chloro-2-methylphenyl)-6-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridin-3-amine

Key Differences :

  • Core Structure: Pyrazolopyridine (vs. thienopyridine).
  • Substituents : Chloro and methyl groups (vs. methoxybenzoyl).

Implications :

  • The pyrazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • Chloro and methyl groups may enhance steric hindrance, affecting target selectivity.

Structural Analog 5: 6-(3-Fluorophenyl)-4-(1-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine

Key Differences :

  • Core Structure: Pyridopyrimidine (vs. thienopyridine).
  • Substituents : Fluorophenyl and alkoxy groups (vs. dimethoxyphenyl).

Implications :

  • Fluorine’s electronegativity may enhance binding to electron-deficient regions compared to methoxy groups.

Research Implications

  • Methoxy vs. Fluoro Groups : Methoxy groups (electron-donating) may improve solubility but reduce metabolic stability compared to fluorine (electron-withdrawing) .
  • Core Heterocycles: Thienopyridine’s fused system likely enhances aromatic interactions over pyridine or pyrazolo cores .
  • Trifluoromethyl Ubiquity : The -CF₃ group is a common feature across analogs, underscoring its importance in optimizing drug-like properties .

Biological Activity

The compound 2-(3,4-dimethoxybenzoyl)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H22F3N1O4S1
  • Molecular Weight : 427.47 g/mol
  • CAS Number : Not specifically listed in the available sources but can be derived from its components.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in inhibiting cancer cell proliferation and exhibiting cytotoxic effects. The thieno[2,3-b]pyridine core is known for its pharmacological potential, especially in oncology.

Anticancer Activity

  • Mechanism of Action : Compounds that interact with tubulin have been shown to inhibit microtubule polymerization, which is critical for cancer cell division. Studies on related compounds suggest that this compound may also target microtubules and induce apoptosis in cancer cells.
  • In Vitro Studies : Preliminary studies on analogs have demonstrated their ability to inhibit cancer cell growth at nanomolar concentrations by binding to the colchicine site on tubulin . This suggests a potential for similar activity in the target compound.

Case Studies and Research Findings

Several studies have highlighted the biological activity of structurally related compounds:

  • Study on Tubulin Polymerization Inhibitors : A related compound was synthesized and evaluated for its antiproliferative activity against various cancer cell lines. It demonstrated significant inhibition of cell growth and induced cell cycle arrest, suggesting a promising therapeutic application .
  • Cytotoxicity Studies : In vitro assays showed that compounds with similar structural motifs exhibited selective cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism involved the generation of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 (µM)Mechanism of Action
Analog AAntiproliferative0.05Tubulin polymerization inhibition
Analog BCytotoxicity0.1ROS generation leading to apoptosis
Target CompoundPredicted ActivityTBDPotential tubulin binding and apoptosis

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